Hymenoic acid

Description

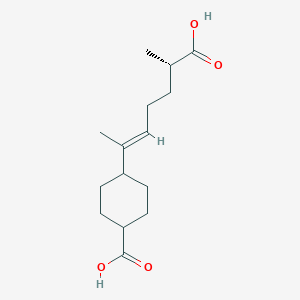

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H24O4 |

|---|---|

Molecular Weight |

268.35 g/mol |

IUPAC Name |

4-[(E,6S)-6-carboxyhept-2-en-2-yl]cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C15H24O4/c1-10(4-3-5-11(2)14(16)17)12-6-8-13(9-7-12)15(18)19/h4,11-13H,3,5-9H2,1-2H3,(H,16,17)(H,18,19)/b10-4+/t11-,12?,13?/m0/s1 |

InChI Key |

LTNNRLSIPOPBOC-AIPMOWSPSA-N |

Isomeric SMILES |

C[C@@H](CC/C=C(\C)/C1CCC(CC1)C(=O)O)C(=O)O |

Canonical SMILES |

CC(CCC=C(C)C1CCC(CC1)C(=O)O)C(=O)O |

Synonyms |

hymenoic acid trans-4-((1'E,5'S)-5'-carboxy-1'-methyl-1'-hexenyl)cyclohexanecarboxylic acid |

Origin of Product |

United States |

Isolation and Natural Occurrence Investigations of Hymenoic Acid

The discovery of hymenoic acid is rooted in the exploration of secondary metabolites from fungal species. These investigations have not only identified the primary producers of this compound but have also shed light on their specific ecological habitats.

Fungal Taxa as Producers

This compound was first isolated from a fungus belonging to the Hymenochaetaceae family. eolss.netresearchgate.netkobe-u.ac.jp This family of fungi is a rich source of diverse secondary metabolites. eolss.net The producing organism is identified as Hymenochaetaceae sp., indicating its classification within this specific fungal family. researchgate.netkobe-u.ac.jpneb.com Further research has involved screening various marine microorganisms, including fungi, for bioactive compounds, which led to the isolation and characterization of this compound from one such fungal strain.

Ecological Niche of Producing Organisms

The fungi responsible for producing this compound often occupy specific and sometimes extreme ecological niches. Notably, the producing Hymenochaetaceae sp. was derived from a marine environment, specifically isolated from a coral. researchgate.netkobe-u.ac.jp Fungi found in marine habitats, including those associated with corals, sponges, and sediments, are recognized as a prolific source of novel natural products. mdpi.comnih.govnih.gov These marine-derived fungi have adapted to their unique environments, which is believed to contribute to their production of diverse and structurally unique secondary metabolites. nih.govfrontiersin.org The competition for resources and survival in these niches can drive the evolution of metabolic pathways that produce such compounds. mdpi.comlumenlearning.com

Advanced Isolation Methodologies for this compound

The successful isolation and characterization of this compound rely on a combination of sophisticated separation and analytical techniques. These methods are crucial for purifying the compound from complex fungal culture extracts and for precisely determining its molecular structure.

Chromatographic Techniques for Separation and Purification

The isolation of this compound from the culture broth of Hymenochaetaceae sp. involves a series of chromatographic steps to separate it from other metabolites. researchgate.net Chromatography is a fundamental technique for the separation and purification of compounds from mixtures. ijnrd.org Various chromatographic methods are employed based on the chemical properties of the target molecule.

Commonly used techniques in natural product isolation include:

Column Chromatography: This method separates compounds based on their differential adsorption to a solid stationary phase. cmfri.org.in

High-Performance Liquid Chromatography (HPLC): HPLC offers high resolution and speed for the purification of compounds. nih.gov It is a powerful tool for separating complex mixtures of molecules. nih.gov

Gel Filtration Chromatography: Also known as size-exclusion chromatography, this technique separates molecules based on their size.

Ion-Exchange Chromatography: This method separates molecules based on their net charge. gsconlinepress.com

These techniques, often used in succession, are instrumental in obtaining pure this compound for subsequent structural analysis.

Spectroscopic Elucidation Methods for Structural Assignment

Once purified, the chemical structure of this compound was determined using a combination of spectroscopic methods. researchgate.netkobe-u.ac.jp These techniques provide detailed information about the molecule's atomic composition and connectivity.

The primary methods used for the structural elucidation of this compound include:

Mass Spectrometry (MS): This technique determines the molecular weight and elemental composition of the compound. nptel.ac.innih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the molecular formula. nptel.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the carbon-hydrogen framework of a molecule. researchgate.net A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are conducted. mdpi.comnih.gov

¹H NMR: Provides information about the different types of protons and their neighboring atoms. mdpi.com

¹³C NMR: Reveals the number and types of carbon atoms in the molecule. researchgate.net

2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish the connectivity between atoms, allowing for the complete assembly of the molecular structure. researchgate.netmdpi.comnih.gov

Through the comprehensive analysis of data from these spectroscopic techniques, the structure of this compound was unequivocally assigned as trans-4-[(1'E,5'S)-5'-carboxy-1'-methyl-1'-hexenyl]cyclohexanecarboxylic acid. researchgate.net

Biosynthetic Pathways and Chemical Synthesis of Hymenoic Acid

Proposed Biosynthetic Routes for Hymenoic Acid

The complete and specific biosynthetic pathway for this compound has not yet been fully elucidated in published scientific literature. However, based on its structure as a sesquiterpene and general knowledge of fungal secondary metabolism, a proposed route can be inferred.

Fungal sesquiterpenes are typically derived from the precursor farnesyl pyrophosphate (FPP), which is formed through the mevalonate (B85504) pathway. nih.govmdpi.com The biosynthesis of all trichothecenes, a large class of sesquiterpenoid mycotoxins, begins with the cyclization of FPP, a reaction catalyzed by a terpene cyclase. nih.gov It is proposed that the biosynthesis of this compound similarly commences with FPP.

The general mechanism for sesquiterpene formation involves the ionization of FPP to a farnesyl cation, which can then undergo a series of cyclizations and rearrangements catalyzed by a specific sesquiterpene synthase (STS). mdpi.comresearchgate.net For this compound, this would involve the formation of its characteristic monocyclic carbon skeleton. Following the initial cyclization, a series of oxidative enzymatic transformations, likely catalyzed by cytochrome P450 monooxygenases and other oxidoreductases, would be required to install the two carboxylic acid functionalities. nih.gov The precise sequence of these enzymatic steps and the specific enzymes involved in the Hymenochaetaceae species remain to be experimentally determined.

In fungi, the genes responsible for the biosynthesis of a secondary metabolite are typically organized into a biosynthetic gene cluster (BGC). nih.gov Identifying and characterizing the specific BGC for this compound would provide definitive insights into its formation.

Genomic analysis of various fungi within the Hymenochaetaceae family has revealed the presence of numerous BGCs, including those containing terpene synthase (TPS) genes, which are essential for sesquiterpene biosynthesis. nih.gov For instance, a genomic study of Sanghuangporus sanghuang, another member of the Hymenochaetaceae family, identified 12 putative TPS genes. nih.gov However, studies to date have not specifically linked a BGC or its constituent genes to the production of this compound. Future research involving genome sequencing of the producing Hymenochaetaceae sp., followed by transcriptomic analysis and gene knockout studies, would be necessary to identify the this compound BGC and functionally characterize the enzymes it encodes.

Precursor Identification and Enzymatic Transformations

Total Chemical Synthesis Strategies for this compound

The total chemical synthesis of this compound, specifically its naturally occurring stereoisomer, has been successfully achieved, providing confirmation of its structure and enabling further study of its biological properties.

The first total synthesis of (S)-(+)-hymenoic acid employed a convergent strategy. tandfonline.comtandfonline.com The retrosynthetic analysis identified the key central bond, a trisubstituted (E)-alkene, as the primary disconnection point. This led to two main fragments: a sulfone derived from the cyclohexane (B81311) ring and an aldehyde containing the chiral center. tandfonline.com

The crucial transformation for coupling these two fragments was the Julia–Kocienski olefination. tandfonline.comtandfonline.com This reaction involves the coupling of a sulfone (in this case, a 1-phenyl-1H-tetrazol-5-yl sulfone) with an aldehyde to form the target alkene. tandfonline.com This specific type of modified Julia olefination was chosen because it demonstrates high (E)-selectivity when coupling a secondary sulfone with an aldehyde, which was a critical requirement for the synthesis of the target molecule's specific geometry. tandfonline.com

The synthesis of the sulfone fragment began with trans-1,4-cyclohexanedimethanol, which was converted in several steps to the required 1-phenyl-1H-tetrazol-5-yl (PT) sulfone. tandfonline.comtandfonline.com The aldehyde fragment was prepared from methyl (R)-(−)-3-hydroxyisobutyrate. tandfonline.comtandfonline.com

A key challenge in the total synthesis of this compound was controlling the stereochemistry to produce the specific, naturally occurring (S)-enantiomer. The absolute configuration at the C-5′ position was determined to be S from the natural product. tandfonline.com

Stereocontrol was achieved by using a chiral starting material for one of the key fragments. The synthesis began with methyl (R)-(−)-3-hydroxyisobutyrate, which contains the desired stereocenter. tandfonline.comtandfonline.com This chiral pool approach ensured that the resulting aldehyde fragment possessed the correct (R)-configuration, which ultimately translates to the (S)-configuration in the final this compound product after the synthetic sequence. The successful synthesis confirmed the absolute configuration of the natural product and yielded synthetic (S)-(+)-hymenoic acid whose spectral data matched that of the isolated compound. tandfonline.com

Retrosynthetic Analysis and Key Synthetic Transformations (e.g., Julia–Kocienski Olefination)

Chemoenzymatic Approaches in this compound Synthesis

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the versatility of chemical reactions. nih.govnih.gov While this approach holds significant potential, specific chemoenzymatic strategies for the synthesis of this compound have not been reported in the scientific literature to date.

However, related studies in sesquiterpene synthesis demonstrate the possibilities. For example, a chemoenzymatic route to dihydroartemisinic acid, a precursor to the antimalarial drug artemisinin, has been developed. nih.gov This process utilizes a sesquiterpene cyclase, amorphadiene (B190566) synthase (ADS), to perform a key cyclization step on a chemically synthesized, non-native substrate. nih.gov A similar strategy could theoretically be applied to this compound, where a terpene cyclase could be used to form the monocyclic skeleton from a synthetic precursor, followed by chemical steps to complete the synthesis. The immobilization of sesquiterpene synthases has also been explored, which could facilitate their use in scalable batch or flow systems. cardiff.ac.uk The development of such a chemoenzymatic route for this compound would depend on the discovery and characterization of a suitable terpene cyclase.

Mechanistic Studies of Hymenoic Acid Biological Activities

Selective Inhibition of DNA Polymerase Lambda (pol λ) Activity

Hymenoic acid demonstrates a pronounced and selective inhibitory effect against DNA polymerase lambda (pol λ), an enzyme belonging to the X-family of DNA polymerases involved in DNA repair pathways like base excision repair. nih.govvulcanchem.com

Specificity of Inhibition for DNA Polymerase Lambda Among Mammalian DNA Polymerase Families

Research has established this compound as a highly specific inhibitor of human DNA polymerase λ. nih.gov Its inhibitory action is remarkably targeted, showing no significant effect on the activities of a broad range of other mammalian DNA polymerases. nih.gov Specifically, this compound does not inhibit DNA polymerases α, β, γ, δ, ε, η, ι, and κ. nih.gov The lack of inhibition against pol β is particularly noteworthy, given the close structural similarity between pol β and the polymerase domain of pol λ. nih.gov

Table 1: Specificity of this compound Inhibition on Mammalian DNA Polymerases

| DNA Polymerase Family | Polymerase | Inhibition by this compound |

| B-Family | pol α | No |

| X-Family | pol β | No |

| A-Family | pol γ | No |

| B-Family | pol δ | No |

| B-Family | pol ε | No |

| Y-Family | pol η | No |

| Y-Family | pol ι | No |

| Y-Family | pol κ | No |

| X-Family | pol λ | Yes |

This table summarizes the selective inhibitory action of this compound on various mammalian DNA polymerases. nih.gov

Inhibition of Prokaryotic DNA Polymerases and Other DNA Metabolic Enzymes

The specificity of this compound extends beyond mammalian enzymes. Studies have shown that it does not inhibit the activities of prokaryotic DNA polymerases or other tested DNA metabolic enzymes. nih.gov This further highlights the compound's selective nature, suggesting a highly specific interaction with the eukaryotic pol λ enzyme. nih.gov

Kinetic Analysis of Enzyme Inhibition

Kinetic studies have been crucial in elucidating the mechanism by which this compound inhibits pol λ. The analysis revealed that this compound functions as a non-competitive inhibitor. nih.gov This inhibition is non-competitive with respect to both the DNA template-primer and the incoming deoxynucleoside triphosphate (dNTP) substrate. nih.gov A non-competitive inhibition model suggests that this compound does not bind to the active site of the enzyme where the substrates would normally bind. patsnap.com Instead, it likely binds to an allosteric site, a distinct location on the enzyme, inducing a conformational change that reduces the enzyme's catalytic efficiency without directly blocking substrate binding. nih.govpatsnap.com

Molecular Determinants of pol λ Interaction: Binding Regions and Structural Requirements

Investigations into the structural basis for inhibition have provided insight into the specific region of pol λ that interacts with this compound. nih.gov Experiments using truncated forms of the pol λ enzyme have been particularly revealing. nih.gov These studies demonstrated that this compound had no inhibitory effect on two different N-terminally truncated versions of pol λ. nih.gov One mutant lacked the nuclear localization signal (NLS) and the BRCA1 C-terminus (BRCT) domain, while the other was also missing the proline-rich region. nih.gov The inability of this compound to inhibit these truncated enzymes strongly indicates that the N-terminal domain of pol λ, which contains the BRCT domain, is essential for its inhibitory activity and is the likely binding site for the compound. nih.govvulcanchem.com

Modulation of Fungal Morphogenesis (e.g., Candida albicans Yeast-to-Hypha Transition)

Beyond its enzymatic inhibition, this compound also influences the developmental biology of pathogenic fungi like Candida albicans.

Effects on Gene Expression Related to Morphogenesis (e.g., HWP1, ALS3 mRNA Levels)

The transition between yeast and hyphal forms in fungi like Candida albicans is a key factor in its virulence and involves significant changes in gene expression. Research into compounds structurally similar to this compound has provided insights into how this class of molecules may interfere with morphogenesis at the genetic level. Specifically, studies on the diterpene acid phorbasin H, which shares structural analogies with this compound, demonstrate a notable impact on the transcription of hypha-specific genes. researchgate.net

Key genes in C. albicans morphogenesis include Hyphal Wall Protein 1 (HWP1) and Agglutinin-Like Sequence 3 (ALS3), both of which encode for surface adhesins crucial for hyphal development and adhesion. researchgate.netresearchgate.net In studies involving phorbasin H, the compound was shown to dramatically reduce the mRNA expression levels of both HWP1 and ALS3. researchgate.netresearchgate.net When C. albicans was induced to form hyphae, the normally strong expression of HWP1 and ALS3 was significantly suppressed by the presence of phorbasin H. researchgate.net In one study, treatment with 125 µg/mL of phorbasin H led to undetectable levels of HWP1 transcripts and a 2.3-fold reduction in ALS3 transcript levels after 80 minutes of incubation. researchgate.net This suggests that molecules of this type can inhibit the physical transformation of the fungus by preventing the transcription of genes essential for the hyphal structure.

Table 1: Effect of Phorbasin H (a structural analog of this compound) on Hypha-Specific Gene Expression in C. albicans

| Gene Target | Function | Observed Effect of Phorbasin H | Reference |

|---|---|---|---|

| HWP1 | Encodes for Hyphal Wall Protein 1, a key adhesin. | mRNA expression was dramatically reduced, becoming undetectable at 125 µg/mL. | researchgate.net |

| ALS3 | Encodes for Agglutinin-Like Sequence 3, an adhesin involved in biofilm formation. | mRNA expression was significantly reduced (2.3-fold lower at 125 µg/mL). | researchgate.net |

| CPH1 | Encodes a transcription factor in the MAPK signaling pathway. | mRNA expression was not repressed. | researchgate.net |

| EFG1 | Encodes a key transcription factor in the cAMP-PKA pathway. | mRNA expression was not repressed. | researchgate.net |

Influence on Fungal Signaling Pathways (e.g., cAMP-Efg1 Pathway)

The morphological switch in C. albicans is regulated by several complex signaling cascades, with the cAMP-dependent protein kinase A (PKA) pathway being one of the most significant. nih.govmdpi.com This pathway involves the transcription factor Efg1, which is a central regulator of hyphal development. nih.govnih.gov Activation of the cAMP-PKA pathway leads to the induction of hypha-specific genes, including HWP1. researchgate.netmdpi.com

Furthermore, while phorbasin H treatment led to a concentration-dependent decrease in the mRNA levels of HWP1, a downstream target of Efg1, it did not affect the transcription levels of the EFG1 gene itself. researchgate.net This finding suggests that the compound does not inhibit the production of the Efg1 protein but rather impacts its activity or a component further down the signaling cascade that Efg1 regulates. researchgate.netresearchgate.net Therefore, it is proposed that this class of molecules alters C. albicans morphology by disrupting the cAMP-Efg1 pathway's ability to activate hypha-specific genes. researchgate.net

Investigation of Other Potential Biological Activities and Cellular Pathways

Beyond the inferred anti-morphogenetic properties based on structural analogs, this compound itself has been directly identified and studied as a highly selective enzyme inhibitor. nih.govresearchgate.net Research has demonstrated that this compound is a novel and specific inhibitor of human DNA polymerase lambda (pol λ), a member of the X family of DNA polymerases involved in DNA repair. nih.govresearchgate.net

In vitro studies showed that this compound inhibited the activity of human pol λ, with 50% inhibition (IC₅₀) observed at a concentration of 91.7 µM. nih.govresearchgate.netresearchgate.net The inhibition was found to be non-competitive with respect to both the DNA template-primer and the dNTP substrate. nih.gov This indicates that this compound does not bind to the active site for the DNA or the nucleotide, but to a different site on the enzyme to exert its inhibitory effect.

A key finding is the remarkable specificity of this compound. It did not significantly inhibit the activities of seven other mammalian DNA polymerases (α, γ, δ, ε, η, ι, and κ). nih.gov Notably, it also showed no effect on DNA polymerase beta (pol β), which shares a very similar three-dimensional structure with the catalytic region of pol λ. nih.gov This high degree of selectivity suggests this compound could be a valuable molecular tool for studying the specific functions of DNA polymerase lambda. nih.gov The inhibitory action appears to be dependent on the intact, full-length structure of the pol λ enzyme, as this compound had no effect on truncated versions of the polymerase that lacked N-terminal domains. nih.gov

Table 2: Inhibitory Profile of this compound on DNA Polymerases

| Enzyme Target | Enzyme Family | Observed Effect of this compound | IC₅₀ Value | Reference |

|---|---|---|---|---|

| Human DNA Polymerase Lambda (pol λ) | Family X | Selective Inhibition | 91.7 µM | nih.govresearchgate.net |

| Human DNA Polymerase Beta (pol β) | Family X | No Inhibition | - | nih.gov |

| Other Mammalian Polymerases (α, γ, δ, ε, η, ι, κ) | Various | No Influence on Activity | - | nih.gov |

| Prokaryotic Polymerases | Various | No Inhibition | - | nih.gov |

Structure Activity Relationship Sar Studies of Hymenoic Acid and Analogs

Design and Synthesis of Hymenoic Acid Analogs for SAR Probing

The chemical synthesis of this compound and its analogs is a critical step for conducting detailed SAR studies. The total synthesis of the naturally occurring (S)-(+)-hymenoic acid has been successfully achieved, providing a pathway to generate structural variants. tandfonline.com

The design of analogs focuses on modifying key structural features of the this compound molecule to probe their importance for biological activity. These features include:

The two carboxylic acid groups.

The stereochemistry at the C-5' position.

The trisubstituted double bond.

The cyclohexane (B81311) ring.

A key synthetic strategy employed in the first total synthesis of (S)-(+)-hymenoic acid was the Julia-Kocienski olefination. tandfonline.com This reaction was used to couple two key intermediates: a sulfone derived from trans-1,4-cyclohexanedimethanol and an aldehyde derived from methyl (R)-(−)-3-hydroxyisobutyrate. tandfonline.com This synthetic route is advantageous because it allows for the potential creation of a wide range of analogs by modifying the precursor fragments. tandfonline.com The ongoing research in this area aims to produce various analogs to systematically explore the SAR and clarify which parts of the molecule are essential for its activity. tandfonline.com

General strategies for analog design often involve:

Esterification or Amidation: Converting one or both carboxylic acid groups to esters or amides to investigate the role of the acidic protons and charge.

Stereochemical Variation: Synthesizing the enantiomer or diastereomers to determine the importance of the specific 3D arrangement of atoms.

Ring Modification: Altering the cyclohexane ring to other cyclic or acyclic systems to probe the role of the carbocyclic core.

Side Chain Alteration: Modifying the length and substitution of the hexenyl side chain.

These synthetic efforts provide the necessary chemical tools to dissect the molecular pharmacology of this compound.

Correlation Between Structural Motifs and DNA Polymerase Inhibition Profile

This compound has been identified as a novel and selective inhibitor of human DNA polymerase λ (pol λ), an enzyme involved in DNA repair pathways like base excision repair. nih.govvulcanchem.com SAR studies have provided significant insights into the structural basis for this selective inhibition.

This compound inhibits pol λ with a 50% inhibitory concentration (IC₅₀) of 91.7 µM. nih.gov Its mechanism is non-competitive with respect to both the DNA template-primer and the dNTP substrate. nih.gov A crucial finding is its high selectivity; the compound does not affect the activities of other mammalian DNA polymerases such as α, β, γ, δ, ε, η, ι, and κ, nor does it inhibit prokaryotic polymerases. nih.gov The lack of inhibition against pol β is particularly noteworthy, as the catalytic domain of pol λ shares a high degree of structural similarity with pol β. nih.gov

The key to its specific inhibitory activity lies in its interaction with the N-terminal region of pol λ. Studies using truncated versions of the pol λ enzyme demonstrated that this compound had no inhibitory effect on mutants lacking the N-terminal domains, specifically the nuclear localization signal (NLS) and the BRCA1 C-terminus (BRCT) domain. nih.govvulcanchem.com This strongly suggests that the binding site for this compound is located within this N-terminal region, rather than the C-terminal polymerase domain. vulcanchem.com

| Enzyme | Inhibitory Effect | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Human DNA Polymerase λ (intact) | Inhibition | 91.7 | nih.gov |

| Human DNA Polymerase λ (N-terminal truncated) | No Inhibition | - | nih.gov |

| Human DNA Polymerase α | No Inhibition | - | nih.gov |

| Human DNA Polymerase β | No Inhibition | - | nih.gov |

| Human DNA Polymerase γ, δ, ε, η, ι, κ | No Inhibition | - | nih.gov |

| Prokaryotic DNA Polymerases | No Inhibition | - | nih.gov |

Structural Features Governing Fungal Morphogenesis Modulation

Fungal morphogenesis, the process by which fungi develop their characteristic shapes such as yeast or hyphae, is a complex process regulated by both genetic and environmental factors. nih.gov Key elements in hyphal growth include polarized cell surface expansion and the deposition of new cell wall material at the hyphal tip, a process orchestrated by a structure known as the Spitzenkörper. nih.govresearchgate.net Environmental cues, such as nutrient availability and pH, can trigger signaling pathways that modulate this growth. plos.org For instance, some pathogenic fungi can actively alter the pH of their surroundings by metabolizing amino acids to produce ammonia, which in turn induces the switch to invasive hyphal growth. plos.orgplos.org

While this compound is a fungal metabolite, specific studies detailing the structural features that govern its role in modulating fungal morphogenesis are not extensively documented in the available literature. However, based on the general principles of fungal biology, certain structural aspects of this compound could potentially play a role. As a dicarboxylic acid, this compound could influence the extracellular pH of the fungal microenvironment, which is a known trigger for morphogenetic changes. plos.org

The structural features of this compound that might be important for modulating fungal morphogenesis could include:

The Dicarboxylic Acid Moiety: The two carboxylic acid groups could interact with cell surface receptors or influence local pH, thereby activating signaling cascades that control cell polarity and growth.

The Sesquiterpene Skeleton: The lipophilic nature of the hydrocarbon backbone could facilitate interaction with and passage through fungal cell membranes, allowing it to reach intracellular targets involved in morphogenesis.

Further research, likely involving the testing of the synthesized analogs described in section 5.1, would be necessary to establish a clear SAR for the modulation of fungal morphogenesis. This would involve observing the effects of different analogs on fungal colony morphology, the yeast-to-hypha transition, and other developmental processes.

Computational Approaches to SAR Modeling (e.g., Molecular Docking, Quantitative Structure-Activity Relationship)

Computational methods are powerful tools for elucidating and predicting the relationship between chemical structure and biological activity, complementing experimental SAR studies. wikipedia.orgmdpi.com

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between the chemical properties of a series of compounds and their biological activities. wikipedia.org For this compound, a QSAR model could be developed using a dataset of synthesized analogs and their corresponding IC₅₀ values for pol λ inhibition. mdpi.com

Descriptor Calculation: For each analog, various physicochemical and structural parameters (descriptors) would be calculated, such as hydrophobicity (logP), electronic properties (Hammett constants), and steric parameters (molar refractivity). spu.edu.sy

Model Building: Statistical methods, like multiple linear regression, would be used to build an equation that correlates a combination of these descriptors with the observed inhibitory activity. nih.gov

Validation and Prediction: A validated QSAR model could then be used to predict the potency of new, yet-to-be-synthesized this compound analogs, guiding the design of more potent and selective inhibitors. mdpi.com

Molecular Docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, like this compound) to a second molecule (a receptor, like a protein). pensoft.netherbmedpharmacol.com Given the experimental evidence that this compound binds to the N-terminal domains of pol λ, molecular docking could be used to build a model of this interaction. nih.govvulcanchem.compensoft.net

Binding Site Analysis: Docking simulations could place this compound and its analogs into a homology model or a future crystal structure of the pol λ N-terminal region.

Interaction Mapping: These simulations would visualize the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the functional groups of the this compound analogs (e.g., the carboxylates) and the amino acid residues of the protein. unja.ac.id

SAR Rationalization: The results could explain the experimental SAR data at an atomic level. For example, it could show why removing or modifying a carboxylic acid group leads to a loss of activity by disrupting a critical hydrogen bond with a key residue in the binding pocket. This approach would be invaluable for the rational design of new analogs with improved affinity. japsonline.com

Together, these computational approaches provide a powerful framework for understanding the SAR of this compound, accelerating the discovery of more effective analogs for research and potential therapeutic applications.

Advanced Analytical and Spectroscopic Characterization in Research

High-Resolution Mass Spectrometry for Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in the analysis of natural products like hymenoic acid, offering high sensitivity and mass accuracy for confident metabolite identification. thermofisher.comresearchgate.net In the context of metabolite profiling, HRMS, often coupled with liquid chromatography (LC-HRMS), enables the detection and characterization of compounds within complex biological extracts. researchgate.netthermofisher.com

This technique provides an accurate mass measurement of the molecular ion, which is crucial for determining its elemental composition. thermofisher.com For instance, the high resolution of modern instruments, such as the Orbitrap, can distinguish between isobaric ions—molecules that have the same nominal mass but different exact masses and elemental formulas. thermofisher.comthermofisher.com Furthermore, by employing tandem mass spectrometry (MS/MS) with fragmentation techniques like Higher-Energy C-trap Dissociation (HCD), researchers can generate fragment ions. thermofisher.com This fragmentation pattern serves as a structural fingerprint, offering insights into the molecule's substructures and aiding in its unequivocal identification within a metabolome. The use of HRMS is essential for differentiating this compound from other structurally similar metabolites that may be present in the fungal extract.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules, including their stereochemistry. leibniz-fmp.demdpi.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to piece together the molecular puzzle of this compound.

1D NMR Techniques (¹H-NMR and ¹³C-NMR): One-dimensional ¹H-NMR provides information about the chemical environment of hydrogen atoms, while ¹³C-NMR details the carbon skeleton. mdpi.com The chemical shift (δ) of each nucleus, reported in parts per million (ppm), indicates its electronic environment, and the coupling constants (J) in ¹H-NMR reveal connectivity between adjacent protons. rsc.orglibretexts.org The integration of ¹H-NMR signals corresponds to the relative number of protons, aiding in the assignment of specific resonances. libretexts.org

Advanced 2D NMR Techniques: To establish the precise connectivity and stereochemistry of this compound, researchers employ a variety of 2D NMR experiments:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, mapping out the spin systems within the molecule. magritek.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (¹H-¹³C one-bond correlations). magritek.com

HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is critical for connecting different spin systems and assembling the complete carbon framework. magritek.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space, providing crucial information for determining the relative stereochemistry and conformation of the molecule.

The following tables summarize the characteristic NMR data that would be expected for a complex natural product like this compound, based on general principles of NMR spectroscopy. hmdb.ca

Table 1: Representative ¹H-NMR Data This table is a generalized representation.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 5.0 - 6.5 | m | - | Olefinic Protons |

| 3.5 - 4.5 | m | - | Protons on Carbons Bearing Oxygen |

| 2.0 - 2.5 | m | - | Allylic/Propargylic Protons |

| 0.8 - 1.5 | m | - | Aliphatic Protons |

Table 2: Representative ¹³C-NMR Data This table is a generalized representation.

| Chemical Shift (δ) ppm | Assignment |

| 165 - 180 | Carboxylic Acid / Ester Carbonyl |

| 120 - 140 | Olefinic Carbons (C=C) |

| 60 - 80 | Carbons Bearing Oxygen (C-O) |

| 10 - 40 | Aliphatic Carbons |

Chromatographic Techniques for Quantitative Analysis in Biological Systems

Quantitative analysis is vital for determining the concentration of this compound in biological samples, such as fungal cultures or extracts. longdom.org Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are the preferred techniques for this purpose due to their accuracy, sensitivity, and reproducibility. drawellanalytical.com

The process typically involves:

Method Development: Optimizing parameters such as the stationary phase (column), mobile phase composition (solvents), flow rate, and detector settings to achieve good separation of this compound from other components in the matrix. longdom.org

Calibration: A calibration curve is constructed by analyzing a series of standard solutions with known concentrations of purified this compound. drawellanalytical.com The peak area or height from the chromatogram is plotted against concentration.

Sample Analysis: The biological sample is prepared (e.g., through extraction and filtration) and injected into the chromatograph. longdom.org

Quantification: The concentration of this compound in the sample is determined by comparing its peak response to the calibration curve. drawellanalytical.com

Using an internal standard—a compound added in a constant amount to all samples and standards—can improve the precision of the analysis by correcting for variations in sample injection and preparation. longdom.org LC-MS/MS, operating in modes like Selected Reaction Monitoring (SRM), offers exceptional selectivity and sensitivity for quantifying target analytes in highly complex matrices. nih.gov

Spectroscopic Methods for Molecular Conformation Studies

While NMR, particularly through NOESY experiments, provides significant insight into molecular conformation, other spectroscopic methods can offer complementary information. leibniz-fmp.de Techniques like Circular Dichroism (CD) and Infrared (IR) spectroscopy, often supported by computational analysis, help to build a comprehensive picture of the molecule's three-dimensional structure. nih.govmdpi.com

Circular Dichroism (CD) Spectroscopy: This technique is highly sensitive to the chiral nature of molecules. For a chiral compound like this compound, CD spectroscopy can provide information about its secondary structure and absolute configuration by measuring the differential absorption of left- and right-circularly polarized light. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. scielo.org.mx While primarily used for functional group identification (e.g., C=O stretch of a carboxylic acid, O-H stretch), subtle shifts in absorption bands can sometimes provide clues about conformation and intramolecular hydrogen bonding. mdpi.comscielo.org.mx

Computational Analysis: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict the IR and NMR spectra for different possible conformations of this compound. mdpi.comscielo.org.mx By comparing these calculated spectra with experimental data, researchers can determine the most likely low-energy conformation of the molecule in solution. scielo.org.mx

Future Research Directions and Translational Perspectives Non Clinical

Elucidation of Complete Biosynthetic Pathways for Hymenoic Acid

While the total chemical synthesis of this compound has been successfully achieved, its natural biosynthetic pathway within the source fungus remains largely uncharacterized. tandfonline.comtandfonline.com this compound is classified as a monocyclic sesquiterpene, a class of secondary metabolites derived from the terpenoid pathway. scribd.com Many such fungal metabolites are the products of mixed biosynthetic pathways, which may combine a terpenoid precursor with other building blocks like polyketides or phenols. scribd.comresearchgate.net

Future research should focus on identifying the specific enzymatic machinery responsible for its creation in Hymenochaetaceae sp. This involves:

Genomic and Transcriptomic Analysis: Sequencing the genome of the producing fungus to identify putative gene clusters encoding terpene synthases, cytochrome P450 monooxygenases, and other tailoring enzymes.

Heterologous Expression: Expressing candidate genes in a suitable host organism to characterize the function of individual enzymes and reconstitute parts of the pathway.

Isotopic Labeling Studies: Feeding the fungal culture with labeled precursors (e.g., ¹³C-labeled acetate (B1210297) or mevalonate) to trace the carbon flow and confirm the biosynthetic building blocks.

Understanding the complete enzymatic cascade is crucial for potential biotechnological production of this compound and its derivatives, offering a more sustainable and scalable alternative to complex chemical synthesis.

Development of this compound as a Biochemical Probe for DNA Polymerase Studies

The specificity of this compound for DNA polymerase λ makes it an excellent candidate for development as a biochemical probe to investigate the enzyme's structure and function. researchgate.nettandfonline.com Biochemical probes are essential tools for studying biological macromolecules, often featuring reporter molecules or affinity tags. roche.comnih.govhighqu.com

The development of this compound-based probes could proceed in several ways:

Fluorescent Probes: Synthesizing analogs of this compound with an attached fluorescent dye. Such probes could be used in fluorescence polarization or FRET (Förster Resonance Energy Transfer) assays to study the binding kinetics and dynamics of the inhibitor with DNA polymerase λ in real-time.

Affinity Probes: Immobilizing this compound onto a solid support (e.g., agarose (B213101) beads) to create an affinity chromatography matrix. This would be invaluable for purifying DNA polymerase λ from complex cellular extracts and for identifying potential interacting proteins.

Photoaffinity Probes: Incorporating a photoreactive group into the this compound structure. Upon UV irradiation, this probe would form a covalent bond with the enzyme, allowing for the precise identification of the binding site within the protein's structure.

These probes would serve as powerful tools for detailed mechanistic studies of DNA polymerase λ, an enzyme involved in DNA repair pathways.

Exploration of Molecular Targets and Signaling Pathways Beyond Current Findings

To date, this compound is primarily known for its inhibitory action on DNA polymerase λ. tandfonline.com However, many natural products are pleiotropic, interacting with multiple cellular targets. A comprehensive understanding of this compound's bioactivity requires screening it against a broader range of molecular targets and signaling pathways.

Key research directions include:

Target-Based Screening: Systematically testing this compound against panels of other DNA polymerases and DNA repair enzymes to confirm its selectivity. Additionally, screening against panels of protein kinases involved in major signaling cascades—such as the PI3K/AKT/mTOR and MAPK/ERK pathways—could reveal unexpected activities. mdpi.comnih.govnih.gov

Cell-Based Phenotypic Screening: Assessing the effects of this compound on various cellular processes like cell cycle progression, apoptosis, and cell migration to identify its broader cellular impact.

Chemoproteomics: Utilizing affinity probes (as described in 7.2) to pull down binding partners from cell lysates, which can then be identified by mass spectrometry. This unbiased approach can uncover novel, unanticipated molecular targets. researchgate.net

Notably, this compound shares structural similarities with phorbacins. tandfonline.com The related compound phorbasin H has been shown to affect the cAMP-Efg1 signaling pathway in Candida albicans. researchgate.net This suggests that investigating similar pathways for this compound could be a fruitful area of research.

Optimization of this compound Analogs as Research Tools

The established total synthesis of this compound provides a robust platform for creating a library of structural analogs. tandfonline.comtandfonline.com The synthesis and evaluation of such analogs are crucial for establishing structure-activity relationships (SAR) and optimizing the molecule for different research applications. tandfonline.com This approach has been successfully used for other natural products, like hymenialdisine, to generate analogs with improved potency and altered target selectivity. researchgate.net

Future synthetic efforts should focus on:

Modifying Key Functional Groups: Systematically altering the dicarboxylic acid moieties and the stereocenter at C-5' to determine their importance for binding to DNA polymerase λ.

Scaffold Modification: Altering the cyclohexyl ring and the length or branching of the side chain to probe the steric and hydrophobic requirements of the binding pocket.

Introducing Linkers: Synthesizing analogs with chemical linkers at various positions. These linkers can be used to attach probes (fluorophores, biotin) or for immobilization on solid supports without disrupting the core pharmacophore responsible for binding. researchgate.net

A library of well-characterized analogs would not only refine our understanding of the interaction with DNA polymerase λ but could also yield new molecules with enhanced selectivity or novel biological activities.

Application in Chemical Biology and Mechanistic Enzymology

The fields of chemical biology and mechanistic enzymology leverage small molecules to dissect complex biological processes and enzyme mechanisms. koutmoulab.comacs.org this compound and its optimized analogs are poised to become valuable tools in these disciplines.

Key applications include:

Mechanistic Inhibition Studies: Performing detailed kinetic analyses with purified DNA polymerase λ to determine the precise mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). This information provides insight into whether this compound binds to the enzyme's active site or an allosteric site.

Structural Biology: Using this compound to facilitate the crystallization of DNA polymerase λ. Obtaining a high-resolution crystal structure of the enzyme-inhibitor complex would reveal the exact atomic interactions responsible for its binding and inhibitory effect.

Probing DNA Repair Pathways: In a cellular context, using this compound as a specific inhibitor to perturb the function of DNA polymerase λ allows researchers to investigate the specific roles of this enzyme in base excision repair and other DNA maintenance pathways. harvard.edu This helps to untangle its contribution relative to other polymerases.

Through these applications, this compound can transition from a newly discovered natural product to a standard chemical tool for the enzymology and cell biology communities.

Q & A

Q. What are the established methods for synthesizing hymenoic acid, and what are their key challenges?

this compound is synthesized via Julia–Kocienski (J-K) olefination, starting from trans-1,4-cyclohexanedimethanol and methyl (R)-(−)-3-hydroxyisobutyrate. Key challenges include controlling stereochemistry (to achieve the active (S)-(+)-enantiomer) and optimizing yield during the olefination step. Researchers should prioritize chiral resolution techniques (e.g., chiral chromatography) and monitor reaction conditions (e.g., temperature, solvent polarity) to minimize side products .

Q. How should researchers design experiments to evaluate this compound’s inhibitory effects on DNA polymerase λ?

Experimental design should include:

- Control groups : Untreated polymerase activity vs. This compound-treated samples.

- Dose-response assays : Test a concentration range (e.g., 0.1–100 μM) to determine IC50 values.

- Kinetic analysis : Measure enzyme activity using radiolabeled dNTPs or fluorescence-based assays.

- Specificity tests : Compare inhibition across polymerase families (e.g., λ vs. β or γ) .

Q. What are best practices for conducting a systematic literature review on this compound’s biological activity?

Use academic databases (PubMed, Web of Science) and avoid unreliable sources (e.g., BenchChem). Apply Boolean search terms: ("this compound" AND "DNA polymerase inhibitor") OR ("Hymenochaetaceae metabolite"). Document search strategies and screen results using PRISMA guidelines. Prioritize peer-reviewed studies with mechanistic data .

Q. How can researchers formulate hypotheses about this compound’s mechanism of action?

Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). For example: Hypothesis: "Due to structural similarity to dNTPs (e.g., carboxylate group), this compound competitively inhibits DNA polymerase λ’s active site." Support with molecular docking simulations and mutagenesis studies .

Q. What are guidelines for presenting experimental data on this compound in research papers?

- Include raw data in appendices (e.g., NMR spectra, HPLC chromatograms).

- Processed data (e.g., IC50 curves, statistical analyses) should be in the main text.

- Discuss uncertainties (e.g., enzyme batch variability) and reproducibility measures .

Advanced Research Questions

Q. How does stereochemistry influence this compound’s inhibitory efficacy against DNA polymerase λ?

The (S)-(+)-enantiomer shows 10-fold higher inhibition than the (R)-(−)-form, as confirmed by chiral synthesis and enzymatic assays. Researchers should use circular dichroism (CD) or X-ray crystallography to verify stereochemical integrity and correlate it with activity .

Q. What strategies resolve contradictions in reported IC50 values for this compound across studies?

Conduct a network meta-analysis to harmonize data from diverse experimental setups (e.g., buffer pH, enzyme purity). Use standardized assay protocols (e.g., uniform substrate concentrations) and report inter-lab variability .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?

- Modify the carboxylate group : Replace with phosphonate to enhance binding affinity.

- Alter the olefin chain : Introduce rigidity via cyclopropane to reduce conformational entropy loss. Validate changes using in silico docking (e.g., AutoDock Vina) and in vitro inhibition assays .

Q. What advanced techniques characterize this compound’s interaction with DNA polymerase λ?

Q. How can researchers address reproducibility challenges in this compound synthesis?

- Quality control : Use high-resolution mass spectrometry (HRMS) and 2D NMR for batch verification.

- Reaction optimization : Employ Design of Experiments (DoE) to test variables (catalyst loading, solvent).

- Open-source protocols : Publish detailed synthetic procedures with troubleshooting notes .

Data Contradiction and Validation

Q. Why do some studies report this compound as non-toxic to mammalian cells, while others note cytotoxicity?

Discrepancies may arise from cell line variability (e.g., HeLa vs. HEK293) or assay conditions (e.g., serum concentration). Validate findings using multiple cell lines and standardized MTT/CCK-8 assays under controlled serum-free conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.